molecular formula C23H27N5O2S B2942334 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide CAS No. 1189974-28-4

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide

Cat. No.: B2942334
CAS No.: 1189974-28-4
M. Wt: 437.56
InChI Key: LCANWAXQSBWMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic core comprising a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine scaffold substituted with an isobutyl group at position 4 and a 5-oxo-4,5-dihydro moiety. The propanamide side chain is functionalized with a 4-isopropylphenyl group, distinguishing it from structurally related analogs. Such derivatives are often explored for kinase inhibition or anti-inflammatory activity due to their ability to modulate protein-protein interactions .

Properties

IUPAC Name

3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-14(2)13-27-22(30)21-18(11-12-31-21)28-19(25-26-23(27)28)9-10-20(29)24-17-7-5-16(6-8-17)15(3)4/h5-8,11-12,14-15H,9-10,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCANWAXQSBWMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Limitations

  • Activity Prediction : The isopropylphenyl group may enhance target selectivity compared to smaller substituents, but empirical validation is required.
  • Data Gaps: Limited public data on the target compound’s spectral or biological properties necessitate further studies.

Q & A

Basic Question

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry of the triazolo-pyrimidine fusion. Key diagnostic signals include:
    • A singlet at δ 2.85–3.10 ppm for the isobutyl methyl protons.
    • Downfield carbonyl signals (δ 168–172 ppm in ¹³C) for the 5-oxo group .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with MS detection validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₆H₃₀N₆O₂S) .

Advanced Application : For stereochemical analysis, use 2D NMR (NOESY) to confirm spatial proximity between the isopropylphenyl group and the thieno ring .

How can researchers address discrepancies in biological activity data across different assays?

Advanced Question
Contradictory bioactivity results often stem from assay-specific variables:

  • Solubility Artifacts : Pre-saturate the compound in assay buffers (e.g., PBS with 0.1% DMSO) to avoid aggregation. Validate solubility via dynamic light scattering .
  • Metabolic Interference : Use liver microsome stability assays (e.g., human S9 fractions) to identify rapid degradation pathways that may skew IC₅₀ values .
    Case Study : In kinase inhibition assays, discrepancies between enzymatic and cell-based results were traced to off-target binding to serum proteins, resolved using isothermal titration calorimetry (ITC) to measure binding constants .

What computational methods support structure-activity relationship (SAR) studies for this compound?

Advanced Question

  • Molecular Docking : Use Glide or AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Key parameters:
    • Flexible ligand docking with explicit water molecules.
    • Free energy perturbation (FEP) calculations to predict substituent effects .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors at the 5-oxo position, hydrophobic interactions from the isopropylphenyl group) using Schrödinger’s Phase .
    Validation : Cross-validate computational predictions with alanine-scanning mutagenesis of the target protein .

How should researchers mitigate stability issues during long-term storage?

Basic Question

  • Degradation Pathways : Hydrolysis of the propanamide bond under humid conditions and photooxidation of the thiophene ring are primary concerns .
  • Storage Conditions :
    • Lyophilize and store at -20°C under argon.
    • Use amber vials with desiccants (silica gel) to block UV light and moisture .
      Quality Control : Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

What strategies resolve low reproducibility in scaled-up synthesis?

Advanced Question

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and detect intermediates (e.g., enol tautomers during cyclization) .
  • Purification Challenges : Replace flash chromatography with preparative HPLC for >10 g batches, using gradients optimized for polar impurities (e.g., unreacted isopropylphenylamine) .
    Case Study : A batch-dependent impurity (m/z +16) was traced to residual peroxides in THF; switching to freshly distilled THF stabilized with BHT eliminated the issue .

How can researchers validate the absence of genotoxic impurities in final batches?

Advanced Question

  • ICH M7 Compliance : Screen for aryl amines (potential from nitro precursor reduction) using LC-MS/MS with a limit of detection <1 ppm .
  • Ames Test : Conduct bacterial reverse mutation assays with S9 metabolic activation to confirm non-mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.